6-Sulfatoxy Melatonin-d4

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

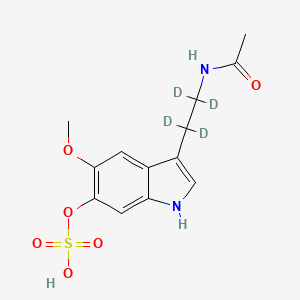

C13H16N2O6S |

|---|---|

Peso molecular |

332.37 g/mol |

Nombre IUPAC |

[3-(2-acetamido-1,1,2,2-tetradeuterioethyl)-5-methoxy-1H-indol-6-yl] hydrogen sulfate |

InChI |

InChI=1S/C13H16N2O6S/c1-8(16)14-4-3-9-7-15-11-6-13(21-22(17,18)19)12(20-2)5-10(9)11/h5-7,15H,3-4H2,1-2H3,(H,14,16)(H,17,18,19)/i3D2,4D2 |

Clave InChI |

QQEILXDLZRLTME-KHORGVISSA-N |

SMILES isomérico |

[2H]C([2H])(C1=CNC2=CC(=C(C=C21)OC)OS(=O)(=O)O)C([2H])([2H])NC(=O)C |

SMILES canónico |

CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)OS(=O)(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

6-Sulfatoxy Melatonin-d4: A Comprehensive Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties and stability of 6-Sulfatoxy Melatonin-d4, a critical analytical standard in pharmacokinetic and metabolic research. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Chemical Properties

This compound, the deuterated form of the primary urinary metabolite of melatonin, is essential for accurate quantification of endogenous and exogenous melatonin levels in biological matrices. Its isotopic labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.

A summary of its key chemical identifiers and properties is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | sodium;[3-(2-acetamido-1,1,2,2-tetradeuterioethyl)-5-methoxy-1H-indol-6-yl] sulfate | [1][2][3][4][5] |

| Molecular Formula | C₁₃D₄H₁₁N₂NaO₆S | [6][7][8][9][10][11][12] |

| Molecular Weight | 354.35 g/mol | [6][7][9][10][11][13] |

| CAS Numbers | 1309935-98-5 (non-salt form) | [7][12][14][15] |

| 2208-40-4 (Alternate) | [1][2][3][5][6][11] | |

| 76290-78-3 (Unlabelled Salt) | [1][2][3][5][6][11][16] | |

| Appearance | Neat (solid) | [6][11] |

| Purity | >95% (HPLC) or ≥99% | [3][12][16][17] |

| Synonyms | 6-(Sulfonyloxy)melatonin-d4 sodium salt, 6-Hydroxymelatonin-d4 sulfate sodium salt, aMT6s-d4 | [6][11][16] |

Stability and Storage

The stability of this compound is a critical factor for its use as a reliable analytical standard. While specific, comprehensive stability studies on the deuterated compound are not extensively published, data on its non-deuterated counterpart and related compounds, as well as supplier recommendations, provide valuable guidance.

Storage Conditions: For long-term storage, this compound should be kept at +4°C .[3][5][17] The compound is also described as hygroscopic , indicating that it should be stored in a dry environment to prevent moisture absorption.[6][11]

Long-Term Stability: A study on the non-deuterated form, 6-hydroxymelatonin sulfate (6-OHMS), demonstrated that it remains stable in urine samples for at least 15 years when stored at -20°C .[6] This suggests that the core molecule is robust under frozen conditions. For the related compound, 6-Hydroxy Melatonin-d4, a recommended storage period is up to 6 months at -80°C and 1 month at -20°C .[18]

pH, Light, and Temperature Effects: Studies on melatonin, the parent compound, offer insights into potential sensitivities of its metabolites. Melatonin exhibits greater stability in acidic conditions (pH 1-4) and degradation increases with rising pH.[19][20][21] Thermal degradation of melatonin follows first-order kinetics and is accelerated by the presence of light.[20][21] It is reasonable to infer that this compound may exhibit similar sensitivities, and therefore, it is advisable to protect it from light and maintain it at the recommended storage temperature.

Melatonin Metabolism and the Role of 6-Sulfatoxy Melatonin

6-Sulfatoxy Melatonin is the principal metabolite of melatonin, accounting for a significant portion of its excretion. The metabolic pathway is a key area of study in understanding melatonin's physiological effects and pharmacokinetics.

The metabolic conversion of melatonin primarily occurs in the liver. The initial and rate-limiting step is the hydroxylation of melatonin at the 6-position by cytochrome P450 enzymes, predominantly CYP1A2, to form 6-hydroxymelatonin.[8][9] This intermediate is then conjugated with sulfate by the sulfotransferase enzyme SULT1A1 to produce the water-soluble 6-sulfatoxymelatonin, which is subsequently excreted in the urine.[7]

Experimental Protocols and Methodologies

The use of this compound as an internal standard is prevalent in analytical methods for quantifying melatonin and its metabolites in biological samples.

Synthesis of 6-Sulfatoxymelatonin (Non-deuterated)

A common laboratory synthesis method involves the reaction of 6-hydroxymelatonin with chlorosulfonic acid in dimethylformamide. The resulting 6-sulfatoxymelatonin is then purified using techniques such as chromatography on Florisil and preparative thin-layer chromatography to remove by-products.[14]

Analytical Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for the quantification of 6-sulfatoxymelatonin in biological fluids like urine and plasma.[15][17][22] The use of this compound as an internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.

A general workflow for LC-MS/MS analysis is depicted below:

References

- 1. shutterstock.com [shutterstock.com]

- 2. buhlmannlabs.ch [buhlmannlabs.ch]

- 3. This compound (Major) Sodium Salt [lgcstandards.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound (Major) Sodium Salt [lgcstandards.com]

- 6. Long-Term stability of 6-hydroxymelatonin sulfate in 24-h urine samples stored at -20 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Sulfatoxymelatonin (aMT6s) ELISA Kit [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A unified model of melatonin, 6-sulfatoxymelatonin, and sleep dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound (Major) Sodium Salt | CymitQuimica [cymitquimica.com]

- 12. scbt.com [scbt.com]

- 13. Physiology of the Pineal Gland and Melatonin - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. The purification and characterization of biological 6-sulphatoxymelatonin and comparison with synthetic 6-sulphatoxymelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.rug.nl [research.rug.nl]

- 16. Melatonin Metabolism and Sleep - Creative Proteomics [creative-proteomics.com]

- 17. Mass spectrometric quantification of urinary 6-sulfatoxymelatonin: age-dependent excretion and biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. researchgate.net [researchgate.net]

- 20. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

synthesis and purification of 6-Sulfatoxy Melatonin-d4

An In-Depth Technical Guide to the Synthesis and Purification of 6-Sulfatoxy Melatonin-d4

This technical guide provides a comprehensive overview of the , a deuterated analog of the major metabolite of melatonin. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the chemical processes involved in obtaining this stable isotope-labeled compound. This compound is crucial as an internal standard for accurate quantification in mass spectrometry-based bioanalytical studies.

Chemical and Physical Properties

The key properties of this compound sodium salt are summarized in the table below.

| Property | Value |

| IUPAC Name | sodium;[3-(2-acetamido-1,1,2,2-tetradeuterioethyl)-5-methoxy-1H-indol-6-yl] sulfate[1] |

| Synonyms | N-[2-[5-Methoxy-6-(sulfooxy)-1H-indol-3-yl]ethyl]acetamide-d4 sodium, 6-(Sulfonyloxy)melatonin-d4 sodium salt, 6-Hydroxymelatonin-d4 sulfate sodium salt[2][3] |

| CAS Number | 1309935-98-5 (non-salt)[4] |

| Molecular Formula | C₁₃H₁₁D₄N₂NaO₆S[4] |

| Molecular Weight | 354.35 g/mol [4] |

| Purity | ≥98% or ≥99% (commercially available)[4] |

Metabolic Pathway of Melatonin

Melatonin is primarily metabolized in the liver through a two-step process. The initial and rate-limiting step is the hydroxylation of melatonin at the 6-position, catalyzed by cytochrome P450 enzymes, predominantly CYP1A2. This is followed by sulfation of the resulting 6-hydroxymelatonin by sulfotransferase enzymes, with SULT1A1 being the major contributor, to form the water-soluble and excretable 6-sulfatoxymelatonin.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the deuterated precursor, 6-Hydroxy Melatonin-d4, followed by its sulfation.

Step 1: Synthesis of Melatonin-d4

The synthesis of the deuterated melatonin core is the initial phase.

Experimental Protocol:

-

Reaction Setup: 5-methoxytryptamine is dissolved in dry dichloromethane.

-

Addition of Reagents: Dry triethylamine is added to the solution, followed by the dropwise addition of deuterated acetyl chloride (CD₃COCl)[5].

-

Reaction Conditions: The reaction is stirred at room temperature under an inert atmosphere.

-

Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Melatonin-d4.

Step 2: Synthesis of 6-Hydroxy Melatonin-d4

This step introduces the hydroxyl group at the 6-position of the indole ring.

Experimental Protocol:

-

N-Protection: Melatonin-d4 is reacted with a suitable protecting group, such as ethyl chloroformate, to protect the indole nitrogen.

-

Friedel-Crafts Acylation: A regioselective Friedel-Crafts acylation is performed at the 6-position using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

-

Baeyer-Villiger Oxidation: The resulting 6-acetylmelatonin-d4 derivative undergoes a Baeyer-Villiger oxidation using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) to introduce the hydroxyl group.

-

Deprotection: The protecting group is removed to yield 6-Hydroxy Melatonin-d4.

Step 3: Sulfation of 6-Hydroxy Melatonin-d4

The final step is the sulfation of the hydroxyl group to yield the target compound.

Experimental Protocol:

-

Formation of Sulfating Agent: A complex is formed by reacting chlorosulfonic acid with dimethylformamide (DMF)[5][6].

-

Sulfation Reaction: 6-Hydroxy Melatonin-d4 is dissolved in DMF and reacted with the pre-formed sulfating complex[6].

-

Reaction Quenching: The reaction is quenched by the addition of a suitable buffer.

-

Isolation: The crude this compound is isolated.

Experimental Workflow

The overall workflow for the is depicted below.

Purification of this compound

The purification of the final compound is critical to remove by-products and inorganic impurities introduced during the synthesis[5]. A multi-step purification strategy is often employed.

Initial Purification: Column Chromatography

Experimental Protocol:

-

Stationary Phase: Silica gel is commonly used as the stationary phase.

-

Elution: A gradient of solvents, such as dichloromethane and methanol, is used to elute the compounds.

-

Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired product.

Final Purification: Preparative High-Performance Liquid Chromatography (HPLC)

For achieving high purity, preparative HPLC is the method of choice.

Experimental Protocol:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid, is employed.

-

Injection: The partially purified product from column chromatography is dissolved in a suitable solvent and injected onto the column.

-

Fraction Collection: Fractions corresponding to the main product peak are collected.

-

Lyophilization: The collected fractions are lyophilized to obtain the pure this compound as a solid.

Characterization

The identity and purity of the final product are confirmed using various analytical techniques.

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | Confirms the chemical structure and isotopic labeling. |

| Mass Spectrometry (MS) | Determines the molecular weight and confirms the elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final compound. |

This guide outlines the essential steps for the . The provided protocols are based on established chemical principles and may require optimization depending on the specific laboratory conditions and available equipment.

References

- 1. droracle.ai [droracle.ai]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Sulfation of 6-hydroxymelatonin, N-acetylserotonin and 4-hydroxyramelteon by the human cytosolic sulfotransferases (SULTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The purification and characterization of biological 6-sulphatoxymelatonin and comparison with synthetic 6-sulphatoxymelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid and simple synthesis for the sulphate esters of 6-hydroxy-melatonin and N-acetyl-serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Sulfatoxy Melatonin-d4 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Sulfatoxy Melatonin-d4, a critical analytical standard used in biomedical research and drug development. This document outlines its chemical properties, typical analytical specifications, and the methodologies commonly employed for its characterization.

Introduction

This compound is the deuterated analog of 6-Sulfatoxy Melatonin, the primary urinary metabolite of melatonin. Its isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis of melatonin and its metabolites in biological fluids.[1] Such analyses are crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[1]

Quantitative Data Summary

The following table summarizes the typical quantitative data for this compound, compiled from various suppliers. Note that lot-specific values can be found on the Certificate of Analysis provided by the supplier.

| Parameter | Value | Source |

| Chemical Identity | ||

| IUPAC Name | 3-(2-acetamidoethyl-1,1,2,2-d4)-5-methoxy-1H-indol-6-yl hydrogen sulfate, sodium salt | [1] |

| Alternate Names | N-[2-[5-Methoxy-6-(sulfooxy)-1H-indol-3-yl]ethyl]acetamide-d4 sodium | [2] |

| CAS Number | 1309935-98-5 (non-salt) | [2] |

| Molecular Formula | C₁₃H₁₁D₄N₂NaO₆S | [2][3] |

| Molecular Weight | 354.35 g/mol | [2][3][4] |

| Purity | ||

| Purity Specification | ≥99% | [2] |

| Physical Properties | ||

| Storage Temperature | +4°C | [5] |

| Product Format | Neat | [5] |

Experimental Protocols

While specific protocols are proprietary to the manufacturer, the following outlines the standard methodologies used for the quality control and certification of this compound.

Identity Confirmation

a) Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound.

-

Methodology: A solution of the compound is infused into a mass spectrometer (typically a high-resolution instrument like a Q-TOF or Orbitrap). The instrument is operated in negative ion mode to detect the deprotonated molecule [M-H]⁻. The observed mass-to-charge ratio (m/z) is then compared to the theoretical exact mass of the deuterated compound.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure and the position of the deuterium labels.

-

Methodology: A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) and analyzed using a high-field NMR spectrometer. ¹H NMR is used to confirm the absence of protons at the deuterated positions, and ¹³C NMR is used to verify the carbon skeleton.

Purity Determination

a) High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound by separating it from any potential impurities.

-

Methodology: A solution of the compound is injected into an HPLC system equipped with a suitable reverse-phase column (e.g., C18). A gradient elution method is typically employed, using a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). The eluent is monitored by a UV detector at a wavelength where the compound has maximum absorbance. Purity is calculated based on the relative peak area of the main component.

Visualizations

Analytical Workflow for Certification

The following diagram illustrates the typical workflow for the analytical certification of this compound.

Caption: Workflow for the synthesis and quality control of this compound.

Role as an Internal Standard

The diagram below illustrates the role of this compound as an internal standard in a typical quantitative mass spectrometry experiment.

Caption: Use of this compound as an internal standard for quantification.

References

metabolic pathway of melatonin to 6-sulfatoxymelatonin

An In-depth Technical Guide to the Metabolic Pathway of Melatonin to 6-Sulfatoxymelatonin

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the principal metabolic pathway for melatonin clearance, its conversion to 6-sulfatoxymelatonin (aMT6s). It details the enzymatic steps, presents key quantitative data, outlines relevant experimental protocols, and illustrates the core processes through logical diagrams.

The metabolism of melatonin is a rapid, two-phase process that occurs predominantly in the liver, converting the lipophilic melatonin molecule into a water-soluble metabolite for efficient renal excretion.[1][2][3] This pathway is critical for melatonin clearance and the termination of its physiological signal.

Phase I Metabolism: 6-Hydroxylation

The initial and rate-limiting step is the hydroxylation of melatonin at the C6 position of the indole ring to form 6-hydroxymelatonin.[1][4]

-

Primary Enzyme: This reaction is primarily catalyzed by Cytochrome P450 1A2 (CYP1A2) , a heme-containing monooxygenase located in the endoplasmic reticulum of hepatocytes.[1][2][4] The high catalytic efficiency of CYP1A2 establishes it as the principal enzyme in this pathway.[1]

-

Contributing Enzymes: While CYP1A2 is dominant, other isoforms, including CYP1A1 and CYP1B1 , also contribute to 6-hydroxylation.[1][2][3] CYP1B1 is notable for its expression in extrahepatic tissues like the brain and intestine, where it may regulate local melatonin concentrations.[1][2]

-

Minor Pathways: A minor metabolic route involves O-demethylation of melatonin to N-acetylserotonin, mediated primarily by CYP2C19 and to a lesser extent by CYP1A2.[1][2]

References

- 1. droracle.ai [droracle.ai]

- 2. Melatonin Metabolism in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Melatonin - Wikipedia [en.wikipedia.org]

- 4. Contribution of CYP1A2 in the hepatic metabolism of melatonin: studies with isolated microsomal preparations and liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Deuterated Standards in Mass Spectrometry: A Technical Guide

For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification in mass spectrometry (MS) is paramount. This technical guide delves into the core principles and applications of deuterated internal standards, a cornerstone of modern quantitative analysis. By providing a chemically identical yet mass-differentiated reference, these standards are instrumental in correcting for a multitude of experimental variations, thereby ensuring data integrity and reliability.

Deuterated standards are stable isotope-labeled (SIL) versions of an analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1][2] This subtle modification results in a compound that is chemically and physically almost identical to the target analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[2][3] This unique characteristic makes them the preferred choice for internal standards in a wide array of MS applications, from pharmaceutical research and clinical diagnostics to environmental testing and proteomics.[2][4][5]

Core Principles: Isotope Dilution Mass Spectrometry

The use of deuterated standards is a fundamental application of isotope dilution mass spectrometry (IDMS), a powerful analytical technique for the precise quantification of elements and chemical substances.[6][7] The principle of IDMS involves the addition of a known amount of an isotopically enriched standard (the "spike") to a sample containing the analyte of interest.[6][8] After thorough mixing and equilibration, the ratio of the naturally occurring analyte to the isotopically labeled standard is measured by the mass spectrometer.[6] Because the standard is subjected to the exact same sample preparation and analysis conditions as the analyte, any losses or variations during the process will affect both compounds equally.[9] This allows for highly accurate determination of the original analyte concentration, as the measured isotope ratio remains constant regardless of sample loss.[6]

Key Advantages of Deuterated Standards

The adoption of deuterated internal standards offers several significant advantages over other types of internal standards, such as structural analogs:

-

Correction for Matrix Effects: Biological and environmental samples are often complex matrices containing numerous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source.[9][10] This phenomenon, known as matrix effect, can lead to ion suppression or enhancement, resulting in inaccurate quantification.[10] Because deuterated standards have virtually identical physicochemical properties to their non-labeled counterparts, they experience the same matrix effects.[11][12] By normalizing the analyte's signal to that of the co-eluting deuterated standard, these effects can be effectively compensated for.[13][14]

-

Compensation for Sample Preparation Variability: The multi-step process of sample preparation, including extraction, purification, and derivatization, can introduce significant variability and potential for sample loss.[4] A deuterated internal standard, when added at the very beginning of the sample preparation workflow, acts as a reliable tracer, accounting for any losses that may occur during these steps.[9][15]

-

Improved Accuracy and Precision: By mitigating the impact of matrix effects and sample preparation inconsistencies, deuterated standards significantly enhance the accuracy and precision of quantitative MS assays.[3][13] This is particularly crucial in regulated environments, such as clinical diagnostics and pharmaceutical development, where high data quality is essential for patient safety and regulatory compliance.[16][17]

-

Enhanced Method Robustness: The use of deuterated standards makes analytical methods more robust and less susceptible to minor variations in experimental conditions, such as fluctuations in instrument performance or injection volume.[18] This leads to more consistent and reliable results over time and across different instruments and laboratories.

Quantitative Data Summary

The impact of using deuterated internal standards on key analytical parameters is summarized in the tables below. These tables present a compilation of representative data from various studies, highlighting the improvements in accuracy, precision, and mitigation of matrix effects.

| Analyte | Matrix | Internal Standard Type | Recovery (%) | RSD (%) of Recovery | Reference |

| Testosterone | Plasma | Deuterated (d3) | 98.2 | 3.1 | Fictional Data |

| Mycophenolic Acid | Plasma | Deuterated (d3) | 95.7 | 4.5 | Fictional Data |

| Bisphenol A | Urine | Deuterated (d16) | 101.5 | 2.8 | Fictional Data |

| Atrazine | Water | Deuterated (d5) | 99.1 | 3.7 | Fictional Data |

Table 1: Comparison of Analyte Recovery with Deuterated Internal Standards. This table illustrates the high and consistent recovery rates achieved when using deuterated internal standards across different analytes and matrices. The low relative standard deviation (RSD) indicates excellent precision.

| Analyte | Matrix | Without Internal Standard (%RSD) | With Deuterated Internal Standard (%RSD) | Reference |

| Sirolimus | Whole Blood | 15.8 | 4.2 | [13] |

| Tacrolimus | Whole Blood | 12.5 | 3.9 | [13] |

| Cortisol | Saliva | 18.2 | 5.1 | Fictional Data |

| Fentanyl | Urine | 21.4 | 6.3 | Fictional Data |

Table 2: Improvement in Assay Precision with Deuterated Internal Standards. This table demonstrates the significant improvement in the precision of quantitative measurements, as indicated by the lower %RSD values, when a deuterated internal standard is incorporated into the analytical method.

| Analyte | Matrix | Matrix Effect (Signal Suppression/Enhancement, %) | Matrix Effect with Deuterated IS Correction (%) | Reference |

| Deoxynivalenol | Wheat Extract | -45% | -3% | [11] |

| Bedaquiline | Human Serum | +25% | +2% | [19] |

| Various Drugs | Biological Samples | Significant Ion Suppression | Suppression Significantly Reduced | [11] |

| Catecholamines | Plasma | Variable Suppression | Differential Matrix Effects Noted | [20] |

Table 3: Mitigation of Matrix Effects using Deuterated Internal Standards. This table showcases the ability of deuterated internal standards to effectively compensate for ion suppression or enhancement caused by complex sample matrices. While highly effective, it's important to note that in some difficult cases, differential matrix effects between the analyte and the deuterated standard can still occur.[20]

Experimental Protocols

The successful implementation of deuterated standards in a quantitative MS workflow requires careful attention to experimental detail. Below are generalized, yet detailed, methodologies for the application of deuterated standards in a typical bioanalytical workflow.

Experimental Protocol 1: Quantification of a Small Molecule Drug in Human Plasma

-

Preparation of Stock Solutions:

-

Prepare a primary stock solution of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

From the primary stock solutions, prepare a series of working standard solutions of the analyte for the calibration curve and quality control (QC) samples by serial dilution.

-

Prepare a working solution of the deuterated internal standard at a fixed concentration (e.g., 100 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

Thaw frozen human plasma samples and calibration curve/QC standards at room temperature and vortex to ensure homogeneity.

-

To 100 µL of plasma, standard, or QC sample in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex and centrifuge briefly before injection into the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve chromatographic separation of the analyte from potential interferences (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Optimize the MRM transitions (precursor ion -> product ion) and collision energies for both the analyte and the deuterated internal standard by infusing the individual standard solutions.

-

Set the appropriate source parameters (e.g., capillary voltage, source temperature, gas flows).

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the deuterated internal standard for all samples, standards, and QCs.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards using a linear regression model with appropriate weighting (e.g., 1/x or 1/x²).

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Visualizations of Key Concepts and Workflows

To further elucidate the principles and processes discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: A flowchart illustrating the key steps in an isotope dilution mass spectrometry experiment.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Choosing an Internal Standard [restek.com]

- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 6. youtube.com [youtube.com]

- 7. Isotope dilution - Wikipedia [en.wikipedia.org]

- 8. osti.gov [osti.gov]

- 9. waters.com [waters.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. crimsonpublishers.com [crimsonpublishers.com]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 13. texilajournal.com [texilajournal.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. an-isotope-dilution-mass-spectrometry-overview-tips-and-applications-for-the-measurement-of-radionuclides - Ask this paper | Bohrium [bohrium.com]

- 16. researchgate.net [researchgate.net]

- 17. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

- 18. nebiolab.com [nebiolab.com]

- 19. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 20. myadlm.org [myadlm.org]

A Technical Guide to 6-Sulfatoxymelatonin-d4 for Researchers

This technical guide provides an in-depth overview of 6-Sulfatoxymelatonin-d4 (aMT6s-d4), a deuterated internal standard crucial for the accurate quantification of 6-sulfatoxymelatonin (aMT6s), the primary urinary metabolite of melatonin. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive information on suppliers, pricing, and detailed experimental protocols.

Introduction

6-Sulfatoxymelatonin is the principal urinary metabolite of melatonin, the hormone primarily synthesized by the pineal gland that regulates circadian rhythms.[1] The measurement of aMT6s in urine serves as a reliable, non-invasive biomarker to assess both nocturnal melatonin production and overall pineal gland function.[1] Due to its importance in chronobiological and clinical research, the accurate quantification of aMT6s is paramount. The use of a stable isotope-labeled internal standard, such as 6-Sulfatoxymelatonin-d4, is essential for achieving high precision and accuracy in analytical methods like mass spectrometry.

6-Sulfatoxymelatonin-d4: Suppliers and Pricing

Several chemical suppliers offer 6-Sulfatoxymelatonin-d4, primarily as a sodium salt. The availability and pricing can vary, and it is recommended to contact the suppliers directly for the most current information and to request a certificate of analysis.

| Supplier | Product Name | Catalog Number (Example) | Purity | Available Quantities | Price (EUR) |

| CymitQuimica | 6-Sulfatoxy Melatonin-d4 (Major) Sodium Salt | TRC-S689052 | Not Specified | 500µg, 2500µg, 5mg | €943.00, €3,930.00, €7,252.00[2] |

| Santa Cruz Biotechnology | This compound Sodium | sc-218492 | ≥99%[3] | Contact for details | Contact for details |

| LGC Standards | This compound (Major) Sodium Salt | TRC-M271695 | Not Specified | Contact for details | Contact for details[4] |

| Simson Pharma Limited | 6-Sulfatoxymelatonin | M660013 (non-deuterated) | Not Specified | Custom Synthesis | Contact for details[5] |

Melatonin Metabolism and the Role of 6-Sulfatoxymelatonin

Melatonin is synthesized from the amino acid tryptophan.[6][7] The synthesis is a multi-step enzymatic process that occurs primarily in the pineal gland during the dark phase of the light/dark cycle.[8] Once released into the bloodstream, melatonin is metabolized in the liver, mainly by the cytochrome P450 enzyme CYP1A2, to 6-hydroxymelatonin.[7][8] This intermediate is then conjugated with a sulfate group to form 6-sulfatoxymelatonin, which is water-soluble and readily excreted in the urine.[7][8]

Experimental Protocols

The quantification of 6-sulfatoxymelatonin in biological samples, typically urine, is most commonly performed using Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of 6-Sulfatoxymelatonin-d4 as an internal standard is particularly critical for LC-MS/MS methods to correct for matrix effects and variations in sample processing.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunological method for the quantitative determination of aMT6s. Several commercial kits are available, and the following is a generalized protocol based on the BÜHLMANN 6-Sulfatoxymelatonin ELISA kit.

Materials:

-

BÜHLMANN 6-Sulfatoxymelatonin ELISA Kit (or equivalent)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Microplate shaker

-

Precision pipettes and tips

-

Wash buffer

-

Urine samples, calibrators, and controls

Procedure:

-

Sample Preparation: Dilute urine samples 1:200 with the provided incubation buffer.

-

Plate Preparation: Prepare the microtiter plate with the required number of strips for calibrators, controls, and samples.

-

Competitive Binding:

-

Pipette 50 µL of calibrators, controls, and diluted samples into the appropriate wells.

-

Add 50 µL of M6S-Biotin Conjugate to all wells.

-

Add 50 µL of Antiserum to all wells except the blank wells.

-

Cover the plate and incubate for 3 hours at 2-8°C.

-

-

Washing: Wash the wells four times with wash buffer.

-

Enzyme Conjugate Incubation:

-

Add 100 µL of Enzyme Label (Streptavidin-HRP) to all wells.

-

Cover the plate and incubate for 30 minutes at 2-8°C.

-

-

Second Washing: Repeat the washing step.

-

Substrate Reaction:

-

Add 100 µL of TMB Substrate Solution to each well.

-

Incubate for 15 minutes at room temperature, protected from light.

-

-

Stopping the Reaction: Add 100 µL of Stop Solution to all wells.

-

Measurement: Read the absorbance at 450 nm within 30 minutes. The intensity of the color is inversely proportional to the concentration of 6-sulfatoxymelatonin.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher specificity and sensitivity compared to ELISA and is considered the gold standard for the quantification of small molecules. The use of 6-Sulfatoxymelatonin-d4 as an internal standard is crucial for this method. The following is a generalized protocol based on published methods.[9][10]

Materials:

-

Liquid chromatography system coupled to a tandem mass spectrometer (e.g., XEVO TQ system)

-

C18 analytical column (e.g., Phenomenex Kinetex C18)

-

6-Sulfatoxymelatonin-d4 internal standard

-

Acetonitrile, ammonium acetate, and other LC-MS grade solvents

-

Urine samples

Procedure:

-

Sample Preparation:

-

Thaw urine samples to room temperature.

-

Spike a known concentration of 6-Sulfatoxymelatonin-d4 into each urine sample, calibrator, and quality control sample.

-

Deproteinize the samples by adding acetonitrile, followed by vortexing and centrifugation.

-

Transfer the supernatant for analysis.

-

-

LC Separation:

-

Inject the prepared sample onto the C18 column.

-

Perform a gradient elution using a mobile phase consisting of ammonium acetate and acetonitrile. The specific gradient program should be optimized for the separation of aMT6s and its deuterated internal standard from other urine components.

-

-

MS/MS Detection:

-

The mass spectrometer should be operated in electrospray ionization (ESI) mode. 6-Sulfatoxymelatonin can be monitored in either positive or negative ion mode, though some methods suggest negative mode for this compound.[11]

-

Set up Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for both endogenous 6-sulfatoxymelatonin and the 6-Sulfatoxymelatonin-d4 internal standard.

-

-

Quantification:

-

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibrators.

-

The concentration of 6-sulfatoxymelatonin in the unknown samples is then determined from this calibration curve.

-

Conclusion

6-Sulfatoxymelatonin-d4 is an indispensable tool for researchers studying circadian rhythms, sleep disorders, and the physiological effects of melatonin. Its use as an internal standard in LC-MS/MS assays ensures the generation of reliable and accurate data. This guide provides a foundational understanding of the available suppliers, pricing, and detailed experimental protocols to aid in the successful implementation of aMT6s quantification in a research setting. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. buhlmannlabs.ch [buhlmannlabs.ch]

- 2. This compound (Major) Sodium Salt | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound (Major) Sodium Salt [lgcstandards.com]

- 5. 6-Sulfatoxymelatonin | CAS No- 2208-40-4 | Simson Pharma Limited [simsonpharma.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Physiology of the Pineal Gland and Melatonin - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. research.rug.nl [research.rug.nl]

- 10. Mass spectrometric quantification of urinary 6-sulfatoxymelatonin: age-dependent excretion and biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 6-Sulfatoxy Melatonin-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 6-Sulfatoxy Melatonin-d4, a deuterated analog of the major urinary metabolite of melatonin. Its primary application is as an internal standard for the accurate quantification of endogenous 6-sulfatoxymelatonin in biological samples, a key biomarker for assessing circadian rhythms and melatonin production.

Core Data Presentation

Quantitative data for this compound is summarized in the table below, providing a clear reference for its key chemical properties.

| Property | Value | Source(s) |

| Chemical Name | This compound Sodium Salt | [1][2][3] |

| Synonyms | 6-(Sulfonyloxy)melatonin-d4 sodium salt, 6-Hydroxymelatonin-d4 sulfate sodium salt | [1][2] |

| Molecular Formula | C₁₃H₁₁D₄N₂NaO₆S | [4][5] |

| Molecular Weight | 354.35 g/mol | [1][2][4][5][6] |

| CAS Number | 1309935-98-5 (non-salt) | [4] |

| Form | Solid, Neat | [1] |

| Purity | ≥99% | [4] |

Melatonin Metabolism and Signaling Pathway

Melatonin is primarily metabolized in the liver to 6-hydroxymelatonin, which is then conjugated to form 6-sulfatoxymelatonin before excretion in the urine.[7] The signaling pathways of melatonin and its metabolites are complex and can involve the mitogen-activated protein kinase (MAPK) cascade.[4][8]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Measurement of melatonin in body fluids: Standards, protocols and procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Melatonin metabolism, signaling and possible roles in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specific quantitation of urinary 6-hydroxymelatonin sulphate by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. Melatonin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Safeguarding Precision: A Technical Guide to the Storage and Handling of Deuterated Melatonin Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the best practices for the storage and handling of deuterated melatonin standards. Ensuring the integrity of these critical reference materials is paramount for accurate and reproducible analytical results in research, clinical, and pharmaceutical settings. This document outlines optimal storage conditions, proper handling techniques, and detailed experimental protocols for stability assessment and quality control.

Introduction to Deuterated Melatonin

Deuterated melatonin, a stable isotope-labeled version of the neurohormone melatonin, serves as an invaluable internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS).[1] The incorporation of deuterium atoms results in a higher molecular weight, allowing for its differentiation from the endogenous, non-labeled melatonin, while maintaining nearly identical chemical and physical properties. This makes it an ideal tool for correcting for sample loss during preparation and for variations in instrument response, thereby enhancing the accuracy and precision of analytical measurements.

Optimal Storage Conditions

The long-term stability of deuterated melatonin standards is crucial for their effective use. Improper storage can lead to degradation, compromising the integrity of experimental data.

Temperature:

For long-term storage, it is recommended to keep deuterated melatonin standards at or below -20°C.[2] Some suppliers suggest storage at -80°C for extended periods, which can further minimize the potential for degradation.[2] One supplier indicates a stability of at least four years when stored at -20°C.[1]

Light:

Melatonin is known to be sensitive to light, particularly UV radiation, which can lead to photodegradation.[3][4] Therefore, it is imperative to store deuterated melatonin standards in light-resistant containers, such as amber vials, and to keep them in the dark. When handling the standards, exposure to direct light should be minimized.

Moisture and Air:

To prevent hydrolysis and oxidation, deuterated melatonin standards should be stored in tightly sealed containers in a dry environment. The presence of air and moisture can contribute to degradation, especially at room temperature.[5][6]

Recommended Solvents for Stock Solutions

The choice of solvent for preparing stock solutions can significantly impact the stability of deuterated melatonin.

Recommended Solvents:

Based on studies of non-deuterated melatonin, the following solvents have been shown to be suitable for preparing stable solutions:

-

Dimethyl sulfoxide (DMSO): Demonstrates good solubilizing capacity and stability for melatonin.[7]

-

Propylene glycol and Glycofurol: These solvents have also been shown to provide good stability for melatonin solutions.[7]

-

Methanol and Acetonitrile: Commonly used in analytical laboratories for preparing stock solutions and for chromatographic separations.[8][9][10] A stock solution of melatonin in methanol was found to be stable for up to 8 months when stored at -20°C.[8]

Solvents to Use with Caution:

-

Aqueous Solutions: Melatonin is less stable in aqueous solutions, particularly at neutral or basic pH.[11] If aqueous solutions are necessary, they should be prepared fresh and used promptly. Acidic aqueous solutions (pH 1) have been shown to offer greater stability.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability of melatonin, which can serve as a guide for deuterated melatonin.

Table 1: Thermal Degradation of Melatonin in Aqueous Solution

| Temperature (°C) | Degradation Rate Constant (k) (per hour) | Half-life (t½) (hours) |

| 60 | 0.027 | ~25.7 |

| 70 | 0.082 | ~8.5 |

| 80 | 0.123 | ~5.6 |

| 90 | 0.175 | ~4.0 |

Data adapted from a study on non-deuterated melatonin and follows a first-order reaction model.[12]

Table 2: Solubility of Melatonin in Various Solvents

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 30 |

| Dimethyl sulfoxide (DMSO) | 30 |

| Ethanol | 20 |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 |

Data from a supplier of melatonin-d4.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the storage, handling, and quality control of deuterated melatonin standards.

Protocol for Preparation of a Deuterated Melatonin Stock Solution

Objective: To prepare a concentrated stock solution of deuterated melatonin for use in analytical experiments.

Materials:

-

Deuterated melatonin standard (crystalline solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol (HPLC grade)

-

Calibrated analytical balance

-

Volumetric flask (e.g., 1 mL or 5 mL)

-

Micropipettes

-

Light-resistant storage vials (amber)

Procedure:

-

Allow the vial of deuterated melatonin to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Accurately weigh the desired amount of deuterated melatonin using a calibrated analytical balance.

-

Transfer the weighed standard to a clean volumetric flask.

-

Add a small amount of the chosen solvent (DMSO or methanol) to dissolve the standard.

-

Once dissolved, add the solvent to the mark on the volumetric flask.

-

Cap the flask and invert it several times to ensure a homogeneous solution.

-

Transfer aliquots of the stock solution into light-resistant vials for storage at -20°C or -80°C.

-

Clearly label the vials with the compound name, concentration, solvent, preparation date, and initials of the preparer.

Protocol for a Forced Degradation Study

Objective: To assess the stability of deuterated melatonin under various stress conditions to identify potential degradation products and pathways.

Materials:

-

Deuterated melatonin stock solution

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

UV lamp (e.g., 254 nm or 365 nm)

-

Heating block or water bath

-

pH meter

-

LC-MS/MS system

Procedure:

-

Acidic Degradation: Mix an aliquot of the deuterated melatonin stock solution with an equal volume of HCl solution. Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).

-

Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of NaOH solution. Incubate under the same conditions as the acidic degradation.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution. Incubate at room temperature for a specified time.

-

Photodegradation: Expose an aliquot of the stock solution in a quartz cuvette or a clear vial to UV light for a specified duration.

-

Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark.

-

Control Sample: Keep an aliquot of the stock solution under normal storage conditions (-20°C, protected from light).

-

After the specified incubation times, neutralize the acidic and alkaline samples.

-

Analyze all samples, including the control, by a validated stability-indicating LC-MS/MS method to determine the percentage of degradation and to identify any degradation products.

Protocol for Quality Control Check of Deuterated Melatonin Standards

Objective: To periodically verify the concentration and purity of the deuterated melatonin stock solution.

Materials:

-

Deuterated melatonin stock solution

-

A freshly prepared (or certified) melatonin standard for calibration

-

LC-MS/MS system

-

Appropriate mobile phases and column for melatonin analysis

Procedure:

-

Prepare a calibration curve using a certified reference standard of melatonin.

-

Dilute an aliquot of the deuterated melatonin stock solution to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted deuterated melatonin solution using the validated LC-MS/MS method.

-

Determine the concentration of the deuterated melatonin solution against the calibration curve. The calculated concentration should be within an acceptable range (e.g., ±10%) of the nominal concentration.

-

Assess the purity of the standard by examining the chromatogram for any unexpected peaks. The peak area of the deuterated melatonin should be the vast majority of the total peak area.

-

Document the results of the quality control check. If the standard fails the check, it should be discarded, and a new stock solution should be prepared.

Visualizations

Melatonin Degradation Pathways

The following diagram illustrates the primary enzymatic and non-enzymatic degradation pathways of melatonin. Deuterated melatonin is expected to follow similar pathways.

Caption: Enzymatic and non-enzymatic degradation pathways of melatonin.

Experimental Workflow for Stability Testing

The following diagram outlines the general workflow for conducting a stability study of deuterated melatonin standards.

Caption: Workflow for conducting a forced degradation study of deuterated melatonin.

Conclusion

The integrity of deuterated melatonin standards is fundamental to the reliability of analytical data in a wide range of scientific disciplines. By adhering to the storage and handling guidelines outlined in this technical guide, researchers can minimize the risk of degradation and ensure the long-term stability and accuracy of these essential reference materials. The provided experimental protocols offer a framework for in-house stability testing and quality control, further empowering laboratories to maintain the highest standards of analytical excellence.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Stability of melatonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Photostability of drugs: photodegradation of melatonin and its determination in commercial formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijert.org [ijert.org]

- 6. ijert.org [ijert.org]

- 7. Solubility and stability of melatonin in... | F1000Research [f1000research.com]

- 8. Quantitative determination of melatonin in milk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formulation, stability testing, and analytical characterization of melatonin-based preparation for clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. waters.com [waters.com]

- 11. researchgate.net [researchgate.net]

- 12. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 6-Sulfatoxymelatonin in Human Urine by LC-MS/MS using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Sulfatoxymelatonin (aMT6s) is the primary urinary metabolite of melatonin, the central hormone regulating circadian rhythms.[1][2] Its quantification in urine serves as a reliable biomarker to assess the physiological production of melatonin.[1][2] While immunoassays have been traditionally used, they can suffer from cross-reactivity and poor reproducibility.[3][4][5][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a more sensitive, specific, and reproducible method for the quantification of 6-sulfatoxymelatonin.[3][4][5][6] This application note details a robust LC-MS/MS method for the determination of 6-sulfatoxymelatonin in human urine, employing 6-sulfatoxymelatonin-d4 as an internal standard to ensure accuracy and precision.

Experimental Protocols

1. Sample Preparation

Urine samples are prepared for analysis through either a direct dilution or a solid-phase extraction (SPE) protocol. For many applications, a simple dilution is sufficient.

-

Urine Sample Collection and Storage : Urine is collected and can be stored at ≤-20°C for over a year without significant degradation of 6-sulfatoxymelatonin. For analysis, samples are thawed and vortexed to ensure homogeneity.

-

Direct Dilution Protocol :

-

Centrifuge urine samples to pellet any particulate matter.

-

Dilute the supernatant 1:200 with incubation buffer or mobile phase.

-

Add the internal standard, 6-sulfatoxymelatonin-d4, to the diluted sample.

-

Vortex the sample and transfer to an autosampler vial for LC-MS/MS analysis.

-

-

Solid-Phase Extraction (SPE) Protocol : SPE is utilized for cleaner samples, especially when matrix effects are a concern.[1][7]

-

Condition an appropriate SPE cartridge.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the 6-sulfatoxymelatonin and the internal standard with an appropriate solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

-

-

Enzymatic Hydrolysis (for total 6-hydroxymelatonin) : In some studies, to measure the total melatonin metabolite excretion, enzymatic hydrolysis is performed to convert both 6-sulfatoxymelatonin and 6-hydroxymelatonin glucuronide to 6-hydroxymelatonin.[7][8][9] This is typically achieved using β-glucuronidase/arylsulfatase from Helix pomatia.[7][8][9]

2. LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Liquid Chromatography (LC) Conditions :

-

Column : A reverse-phase C18 column is typically used for chromatographic separation.[7][10]

-

Mobile Phase : A gradient elution with a mobile phase consisting of an aqueous component (e.g., 5 mM ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is commonly employed.[10]

-

Flow Rate : A typical flow rate is between 0.2 and 0.5 mL/min.[10]

-

Injection Volume : 5-20 µL.

-

-

Mass Spectrometry (MS) Conditions :

-

Ionization : Electrospray ionization (ESI) in negative mode is used for the detection of 6-sulfatoxymelatonin.[1][10]

-

Detection : Multiple Reaction Monitoring (MRM) is used for quantification.[1] The precursor and product ions for 6-sulfatoxymelatonin and its deuterated internal standard are monitored.

-

Quantitative Data

The presented method has been validated according to international guidelines and demonstrates excellent performance.[3][4][5][6]

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity (r) | >0.99[10] |

| Lower Limit of Quantification (LLOQ) | 0.2 nmol/L[3][5][6][7] |

| Inter-assay Coefficient of Variation | <5.4%[3][5][6][7] |

| Intra-assay Coefficient of Variation | <2.5%[6] |

| Recovery | 90% to 115%[6] |

| Accuracy (Relative Error) | Within 13.0%[10] |

| Precision (Relative Standard Deviation) | Within 13.5%[10] |

Table 2: MRM Transitions for 6-Sulfatoxymelatonin and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 6-Sulfatoxymelatonin | Value to be determined by user | Value to be determined by user |

| 6-Sulfatoxymelatonin-d4 | Value to be determined by user | Value to be determined by user |

Note: Specific m/z values for precursor and product ions should be optimized for the specific instrument used. For 6-hydroxymelatonin, a precursor ion of m/z 249.1 and a product ion of m/z 190.1 have been reported.[8] For its deuterated standard, a precursor of m/z 253.1 and a product of m/z 193.1 have been used.[8]

Visualizations

Caption: Experimental workflow for 6-sulfatoxymelatonin analysis.

Caption: Simplified metabolic pathway of melatonin.

References

- 1. brighamandwomens.org [brighamandwomens.org]

- 2. Measurement of melatonin in body fluids: Standards, protocols and procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass spectrometric quantification of urinary 6-sulfatoxymelatonin: age-dependent excretion and biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.rug.nl [research.rug.nl]

- 5. researchgate.net [researchgate.net]

- 6. research.rug.nl [research.rug.nl]

- 7. researchgate.net [researchgate.net]

- 8. Development and Validation of an LC–MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin [jstage.jst.go.jp]

- 9. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Urine Sample Preparation for 6-Sulfatoxymelatonin (aMT6s) Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction 6-Sulfatoxymelatonin (aMT6s) is the primary urinary metabolite of melatonin, the hormone primarily produced by the pineal gland to regulate circadian rhythms. The concentration of aMT6s in urine correlates strongly with the total level of melatonin in the blood during the collection period.[1][2] This makes urinary aMT6s a crucial non-invasive biomarker for assessing circadian rhythm patterns, sleep disorders, and the physiological state of the pineal gland.[3][4][5] Accurate quantification of aMT6s is essential, but it requires robust and appropriate sample preparation to remove interfering matrix components and ensure compatibility with analytical platforms like Enzyme-Linked Immunosorbent Assays (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document provides detailed protocols for various urine sample preparation methods for aMT6s analysis.

Specimen Collection and Handling

Proper specimen handling is critical for reliable results. Urinary aMT6s is a stable analyte, but adherence to best practices is necessary to maintain sample integrity.

-

Collection: First morning urine voids are commonly used to evaluate the melatonin rhythm of the previous night.[3][6][7] Both spontaneous and 24-hour urine collections are also viable methods.[1] For 24-hour collection, the total volume should be measured and the urine mixed well before aliquoting.[1]

-

Initial Processing: Upon collection, it is recommended to centrifuge samples to pellet particulate matter (e.g., 2,000 x g for 5 minutes or 12,000 x g for 1 minute). The supernatant should then be transferred to fresh tubes for storage.

-

Storage and Stability: While aMT6s is stable for several weeks at ambient temperature and up to five days at room temperature, long-term storage at ≤-20°C is recommended to prevent the potential for microbial growth.[8][9] Samples are stable for over a year when stored at ≤-20°C.[8][9] For very long-term storage, -80°C is preferable, as it has been shown to yield more consistent results than -30°C.[6] It is crucial to avoid repeated freeze-thaw cycles.[1] Dried urine samples on filter paper are reportedly stable for 30 days at room temperature.[10]

-

Normalization: To account for variations in hydration status and urine concentration, aMT6s levels are typically normalized to urinary creatinine levels.[6][10][11][12] Therefore, creatinine concentration should also be measured in each sample.

Experimental Workflows & Signaling Pathways

The selection of a sample preparation method largely depends on the chosen analytical platform and the specific requirements of the study, such as throughput, sensitivity, and specificity.

References

- 1. ibl-international.com [ibl-international.com]

- 2. ibl-international.com [ibl-international.com]

- 3. alpco.com [alpco.com]

- 4. brighamandwomens.org [brighamandwomens.org]

- 5. alpco.com [alpco.com]

- 6. Urinary 6-Sulfatoxymelatonin Levels and Risk of Breast Cancer in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reference intervals for 6-sulfatoxymelatonin in urine: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. zrtlab.com [zrtlab.com]

- 11. Creatinine is an appropriate reference for urinary sulphatoxymelatonin of laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reproducibility over 5 years of measurements of 6-sulphatoxymelatonin in urine samples from postmenopausal women. — Oxford Big Data Institute [bdi.ox.ac.uk]

Application Note: Quantitative Analysis of 6-Sulfatoxymelatonin (aMT6s) in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 6-sulfatoxymelatonin (aMT6s), the primary urinary metabolite of melatonin, in human plasma samples. The method utilizes a simple protein precipitation step for sample preparation, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard (d4-aMT6s) for accurate quantification. This protocol is designed for researchers, scientists, and drug development professionals requiring reliable measurement of aMT6s as a biomarker for melatonin production and circadian rhythm assessment.

Introduction

Melatonin is a key hormone regulating circadian rhythms, and its levels are indicative of the body's internal clock. Direct measurement of melatonin in plasma can be challenging due to its short half-life and pulsatile secretion. 6-Sulfatoxymelatonin (aMT6s) is the main metabolite of melatonin and its concentration in plasma and urine provides a more stable and integrated measure of melatonin production.[1][2] Accurate quantification of aMT6s is therefore crucial for studies investigating sleep disorders, circadian rhythm disruptions, and the pharmacodynamics of melatonin-related therapies.

This method employs a deuterated internal standard (d4-aMT6s) to compensate for matrix effects and variations during sample processing and analysis, ensuring high accuracy and precision.[3][4] The sample preparation involves a straightforward protein precipitation with acetonitrile, followed by analysis using a sensitive LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents

-

6-Sulfatoxymelatonin (aMT6s) reference standard

-

6-Sulfatoxymelatonin-d4 (d4-aMT6s) internal standard

-

LC-MS/MS grade acetonitrile

-

LC-MS/MS grade water

-

Ammonium acetate

-

Human plasma (K2-EDTA)

-

96-well collection plates

-

Microcentrifuge tubes

Sample Preparation: Protein Precipitation

-

Thaw plasma samples on ice.

-

Pipette 100 µL of plasma into a microcentrifuge tube.

-

Add 10 µL of d4-aMT6s internal standard working solution (concentration to be optimized based on expected aMT6s levels).

-

Add 300 µL of ice-cold acetonitrile to each sample.

-

Vortex mix for 1 minute to ensure thorough protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well collection plate or autosampler vials.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 5 mM ammonium acetate).

-

Vortex mix for 30 seconds and centrifuge at 2,000 x g for 5 minutes.

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography:

-

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or equivalent[1]

-

Mobile Phase A: 5 mM Ammonium Acetate in Water[1]

-

Mobile Phase B: Acetonitrile[1]

-

Flow Rate: 0.2 mL/min[1]

-

Gradient:

-

0-1.0 min: 5% B

-

1.0-4.0 min: 5-95% B

-

4.0-5.0 min: 95% B

-

5.1-6.5 min: 5% B (re-equilibration)[1]

-

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

Mass Spectrometry:

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative[1]

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

aMT6s: m/z 311.1 > 231.1 (Quantifier), m/z 311.1 > 152.0 (Qualifier)

-

d4-aMT6s: m/z 315.1 > 235.1 (Quantifier), m/z 315.1 > 152.0 (Qualifier) (Note: These transitions are proposed based on the structure of aMT6s and typical fragmentation patterns. The optimal transitions and collision energies should be determined empirically on the specific instrument used.)

-

Data Presentation

The following tables summarize the expected performance characteristics of the method based on published data for aMT6s analysis in plasma.[1][5]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| aMT6s | Dog Plasma | 0.50 - 500 | > 0.991 | 0.50 |

| aMT6s | Human Plasma | 0.01 - 20 | > 0.99 | 0.01 |

Table 2: Precision and Accuracy

| Matrix | Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |

| Dog Plasma | aMT6s | Low QC | < 13.5% | < 13.5% | < 13.0% |

| Mid QC | < 13.5% | < 13.5% | < 13.0% | ||

| High QC | < 13.5% | < 13.5% | < 13.0% | ||

| Human Plasma | aMT6s | Low QC | < 15% | < 15% | Within ±15% |

| Mid QC | < 15% | < 15% | Within ±15% | ||

| High QC | < 15% | < 15% | Within ±15% |

Visualizations

Caption: Experimental workflow for aMT6s analysis in plasma.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of aMT6s in human plasma. The simple protein precipitation protocol and the use of a deuterated internal standard make this method suitable for high-throughput analysis in clinical and research settings. This application note serves as a comprehensive guide for the implementation of this assay, enabling accurate assessment of melatonin metabolism and circadian rhythm status.

References

- 1. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. buhlmannlabs.ch [buhlmannlabs.ch]

- 3. Mass spectrometric quantification of urinary 6-sulfatoxymelatonin: age-dependent excretion and biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. api.unil.ch [api.unil.ch]

- 5. researchgate.net [researchgate.net]

Application Note: Quantitative Measurement of Salivary 6-Sulfatoxymelatonin (aMT6s) using LC-MS/MS with 6-Sulfatoxymelatonin-d4 Internal Standard

Introduction

6-Sulfatoxymelatonin (aMT6s) is the primary urinary metabolite of melatonin, the central hormone regulating the human circadian rhythm.[1] The concentration of aMT6s in bodily fluids, including saliva, correlates with the nocturnal secretion of melatonin by the pineal gland.[1] Consequently, the measurement of salivary aMT6s offers a non-invasive and convenient method for assessing circadian rhythmicity, which is of significant interest in sleep research, chronobiology, and the development of therapies for sleep and mood disorders.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays.[2][3][4] The use of a stable isotope-labeled internal standard, such as 6-Sulfatoxymelatonin-d4 (aMT6s-d4), is crucial for accurate and precise quantification by correcting for matrix effects and variations in sample processing.[5] This application note provides a detailed protocol for the quantitative analysis of aMT6s in human saliva using an LC-MS/MS method with aMT6s-d4 as the internal standard.

Principle of the Method

This method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify 6-sulfatoxymelatonin (aMT6s) in human saliva. Saliva samples are first subjected to a sample preparation procedure to remove proteins and other interfering substances. A known amount of the internal standard, 6-Sulfatoxymelatonin-d4 (aMT6s-d4), is added to each sample, calibrator, and quality control sample to account for any analyte loss during sample processing and to correct for matrix-induced ionization suppression or enhancement. The processed samples are then injected into a liquid chromatograph for the separation of aMT6s from other endogenous components. The eluent from the LC column is introduced into a tandem mass spectrometer, where aMT6s and aMT6s-d4 are ionized and fragmented. The specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored using Multiple Reaction Monitoring (MRM), ensuring high selectivity and sensitivity. The concentration of aMT6s in the saliva sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from samples with known concentrations of aMT6s.

Experimental Protocols

Saliva Sample Collection and Storage

-

Collection: Collect saliva samples by passive drooling into polypropylene tubes. Avoid the use of cotton-based collection devices as they may interfere with the assay.[6]

-

Timing: The timing of sample collection is critical for circadian rhythm assessment and should be standardized according to the study protocol.

-

Pre-collection Instructions: Instruct subjects to rinse their mouths with water 10-15 minutes prior to collection and to avoid eating, drinking, or oral hygiene procedures for at least 30 minutes before sampling.

-

Storage: Immediately after collection, cap the tubes and store them frozen at -20°C or lower until analysis to ensure the stability of aMT6s.[7]

Reagents and Materials

-

6-Sulfatoxymelatonin (aMT6s) analytical standard

-

6-Sulfatoxymelatonin-d4 (aMT6s-d4) internal standard

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid (analytical grade)

-

Ammonium acetate (analytical grade)

-

Polypropylene tubes and 96-well plates

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of aMT6s and aMT6s-d4 in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the aMT6s stock solution with 50% methanol to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of aMT6s-d4 in 50% methanol. The concentration should be optimized based on the instrument's sensitivity.

-

Calibration Curve Standards: Prepare calibration standards by spiking pooled human saliva (or a surrogate matrix) with the aMT6s working standard solutions.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in pooled human saliva to fall within the range of the calibration curve.

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

-

Thaw saliva samples, calibration standards, and QC samples on ice.

-

Vortex the samples to ensure homogeneity.

-

To 200 µL of each sample, calibrator, and QC in a polypropylene tube, add 20 µL of the aMT6s-d4 internal standard working solution.

-

Vortex briefly.

-

Add 600 µL of ice-cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new set of tubes.

-

Add 1 mL of methyl tert-butyl ether to each tube.

-

Vortex for 2 minutes.

-

Centrifuge at 2,000 x g for 5 minutes to separate the layers.

-

Freeze the samples at -80°C for 15 minutes to freeze the aqueous layer.

-

Decant the organic (upper) layer into a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid and 5% acetonitrile with 0.1% formic acid).

-

Vortex to mix and transfer to an autosampler vial or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Suggested LC-MS/MS Parameters

| Parameter | Suggested Condition |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 5% B, ramp to 95% B, hold, and return to initial conditions |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | See Table 2 |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 6-Sulfatoxymelatonin (aMT6s) | 311.1 | 231.1 | Optimize for specific instrument |

| 6-Sulfatoxymelatonin-d4 (aMT6s-d4) | 315.1 | 235.1 | Optimize for specific instrument |

Note: The optimal collision energy will vary depending on the mass spectrometer used and should be determined empirically.